molecular formula C25H23N3O3S B2766573 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide CAS No. 681267-11-8

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2766573
CAS No.: 681267-11-8
M. Wt: 445.54
InChI Key: GBBGXQZUMGHTPH-UHFFFAOYSA-N
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Description

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a dihydrothienopyrazole core with a 5,5-dioxide (sulfone) group, linked to both a 2,3-dimethylphenyl and a naphthalen-1-yl acetamide moiety . This specific architecture suggests potential for interaction with various biological targets. Compounds featuring similar complex heterocyclic systems, such as pyrazoles and thienopyrazoles, are frequently investigated for their antitumor properties and their ability to modulate key enzymatic pathways . Researchers can utilize this chemical as a key intermediate or a lead compound in the development of novel therapeutic agents, particularly in oncology and inflammation. The presence of the sulfone group can influence the compound's electronic properties, solubility, and metabolic stability, making it a valuable subject for structure-activity relationship (SAR) studies. This product is supplied for non-human research applications only. It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-16-7-5-12-23(17(16)2)28-25(21-14-32(30,31)15-22(21)27-28)26-24(29)13-19-10-6-9-18-8-3-4-11-20(18)19/h3-12H,13-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBGXQZUMGHTPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=CC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H21N3O3SC_{22}H_{21}N_3O_3S and a molecular weight of approximately 407.5 g/mol. The structure features a thieno[3,4-c]pyrazole core with various substituents that may influence its biological properties.

PropertyValue
Molecular FormulaC22H21N3O3SC_{22}H_{21}N_3O_3S
Molecular Weight407.5 g/mol
IUPAC Name(Z)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylprop-2-enamide
Density1.43 g/cm³
Boiling Point572.1 °C

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thieno[3,4-c]pyrazole core followed by the introduction of the naphthalene and dimethylphenyl substituents. The reactions often require specific conditions such as controlled temperatures and inert atmospheres to optimize yield and purity .

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, thieno[2,3-d]pyrimidine derivatives have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 27.6 μM to higher depending on substitutions . The mechanism of action is believed to involve the inhibition of critical enzymes or pathways associated with cell proliferation.

Antimicrobial Activity

The thieno[3,4-c]pyrazole framework has also been linked to antimicrobial properties. Studies have shown that derivatives can exhibit activity against a range of bacterial strains. The presence of specific functional groups in the compound is crucial for enhancing its antimicrobial efficacy .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with various molecular targets such as enzymes involved in cell signaling pathways or DNA replication processes.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects against MDA-MB-231 cells. The results indicated that modifications on the aromatic rings significantly impacted potency .
  • Antimicrobial Evaluation : Another research focused on synthesizing various thienopyrimidine derivatives and assessing their antimicrobial activities against Gram-positive and Gram-negative bacteria. Some compounds demonstrated promising inhibitory effects .

Scientific Research Applications

Synthesis Overview:

  • Starting Materials : Utilization of 2,3-dimethylphenyl derivatives and thieno-pyrazole precursors.
  • Reaction Conditions : Typically involves refluxing in solvents like ethanol or methanol under acidic or basic conditions.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure.

Anticancer Properties

Recent studies have indicated that compounds similar to N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-1-yl)acetamide exhibit promising anticancer activities. For instance, derivatives of thieno-pyrazoles have shown significant growth inhibition against various cancer cell lines:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99%

These results suggest that modifications to the thieno-pyrazole structure can enhance anticancer efficacy .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties due to the presence of electron-rich moieties that can scavenge free radicals. Research has demonstrated that pyrazole derivatives can effectively inhibit oxidative stress markers and enhance antioxidant enzyme activities .

Therapeutic Applications

  • Cancer Therapy : The compound’s ability to inhibit cancer cell proliferation positions it as a candidate for developing new anticancer drugs.
  • Antioxidant Formulations : Due to its radical scavenging abilities, it may be utilized in formulations aimed at reducing oxidative stress-related diseases.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of thieno-pyrazole derivatives in vitro against multiple cell lines. The findings indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells.

Case Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant properties of pyrazole derivatives similar to this compound. The study employed DPPH radical scavenging assays and reported that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Triazole-Containing Acetamide Derivatives (e.g., Compounds 6a–m, 7a–m)

Structural Differences :

  • Core Heterocycle: The target compound’s thieno-pyrazole-sulfone core differs from the 1,2,3-triazole rings in compounds like 6a and 7a ().
  • Substituents : While both classes feature naphthyloxy-methyl groups and substituted phenylacetamide moieties, the target compound’s 2,3-dimethylphenyl group is distinct from the nitro- or chloro-substituted phenyl groups in 6b and 6m .

Spectral Data :

  • IR : The target compound’s sulfone group would exhibit strong S=O stretches (~1150–1300 cm⁻¹), absent in triazole analogs. Triazoles show C–O stretches (~1254 cm⁻¹ in 6a ) and nitro group vibrations (~1504 cm⁻¹ in 6b ) .
  • NMR: The thieno-pyrazole core would produce distinct aromatic signals compared to triazole derivatives. For example, 6b shows a triazole proton at δ 8.36 ppm, while the target’s fused ring system may result in downfield shifts due to electron-withdrawing sulfone effects .
Thiazolo[3,2-a]Pyrimidine and Pyrimido[2,1-b]Quinazoline Derivatives (e.g., Compounds 11a–b, 12)

Structural Differences :

  • Core Heterocycle: Compounds like 11a (thiazolo-pyrimidine) and 12 (pyrimido-quinazoline) feature larger fused systems compared to the target’s thieno-pyrazole. The absence of sulfone groups and presence of nitrile substituents (e.g., in 11b) further differentiate these analogs ().

Physicochemical Properties :

  • The nitrile group in 11b (IR ~2209 cm⁻¹) introduces polarity, while the sulfone in the target compound may enhance solubility in polar solvents. Melting points for 11a (243–246°C) and 12 (268–269°C) suggest higher thermal stability than the target compound, though direct data are unavailable .
Hydrogen Bonding and Crystallography
  • Hydrogen Bonding: The acetamide group (–NHCO–) in the target compound and triazole analogs (6a–m) can act as both donor (–NH) and acceptor (C=O), facilitating crystal packing via N–H···O/N interactions.
  • Crystallographic Validation : Tools like SHELX () are critical for resolving complex heterocyclic systems. For example, 6b was characterized via ¹H/¹³C NMR and HRMS, but crystallographic data (e.g., space group, unit cell parameters) are absent in the evidence .

Data Tables

Table 1. Structural and Spectral Comparison
Compound Class Core Heterocycle Key Functional Groups IR Peaks (cm⁻¹) Synthesis Method
Target Compound Thieno[3,4-c]pyrazole-sulfone Sulfone, Acetamide, Naphthyl ~1678 (C=O), ~1300–1150 (S=O) Likely multi-step cyclization
Triazole Acetamides (6a) 1,2,3-Triazole Acetamide, Naphthyloxy-methyl 1671 (C=O), 1254 (C–O) Cu-catalyzed click reaction
Thiazolo-Pyrimidine (11a) Thiazolo[3,2-a]pyrimidine Nitrile, Furan 2219 (CN), 1719 (CO) Condensation with aldehydes

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the thieno[3,4-c]pyrazole core followed by functionalization with naphthalene and acetamide groups. Critical steps include cyclization under controlled temperatures (80–100°C) and the use of coupling agents like EDCI/HOBt for amide bond formation . Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water mixtures). Analytical validation using HPLC (>95% purity) and NMR (integration of proton signals) is essential .

Q. Which spectroscopic methods are most reliable for structural confirmation?

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks (e.g., naphthalene aromatic signals at δ 7.4–8.2 ppm, pyrazole NH at δ 10.5–11.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected within 0.001 Da accuracy) .
  • IR Spectroscopy : Detects functional groups (C=O stretch at ~1670 cm1^{-1}, sulfone S=O at ~1300 cm1^{-1}) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM concentrations .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction provides precise bond lengths and angles, critical for validating computational models. For example, the dihedral angle between the thienopyrazole and naphthalene moieties affects π-π stacking interactions with biological targets. Crystallization conditions (e.g., slow evaporation in DMSO/EtOH) must be optimized to obtain diffraction-quality crystals .

Q. What strategies address low synthetic yields in the final coupling step?

  • Reaction optimization : Screen catalysts (e.g., Pd(OAc)2_2 vs. CuI) and solvents (DMF vs. THF).
  • By-product analysis : Use LC-MS to identify side products (e.g., dehalogenation or over-alkylation).
  • Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yield by 15–20% .

Q. How can molecular docking and MD simulations predict target interactions?

  • Docking : Use AutoDock Vina to model binding to kinase ATP pockets (PDB: 1ATP). Focus on hydrogen bonds with sulfone groups and hydrophobic interactions with naphthalene .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability (RMSD < 2 Å) and identify key residues (e.g., Lys72 in target protein) .

Q. How to reconcile contradictory cytotoxicity data across cell lines?

  • Dose-response curves : Test a wider concentration range (0.1–200 µM) to identify outliers.
  • Mechanistic studies : Combine Western blotting (e.g., apoptosis markers like caspase-3) and flow cytometry (cell cycle arrest) to validate mode of action .
  • Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance .

Methodological Considerations

  • Data Contradiction Analysis : Compare synthetic protocols (e.g., solvent polarity effects on yield) using Design of Experiments (DoE) to isolate variables .
  • Advanced Characterization : Synchrotron XRD or cryo-EM for high-resolution structural insights if crystals are suboptimal .
  • Target Validation : CRISPR-Cas9 knockout models to confirm biological target specificity .

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